1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-methoxyethanone

Description

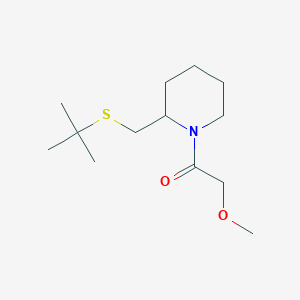

1-(2-((Tert-Butylthio)methyl)piperidin-1-yl)-2-methoxyethanone is a piperidine-derived compound featuring a tert-butylthio methyl substituent at the 2-position of the piperidine ring and a methoxy group on the ethanone moiety.

Properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2S/c1-13(2,3)17-10-11-7-5-6-8-14(11)12(15)9-16-4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDGHKXRARAVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-methoxyethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane under acidic conditions.

Introduction of the Tert-butylthio Group: The tert-butylthio group is introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group, such as a halide.

Attachment of the Methoxyethanone Moiety: The final step involves the reaction of the intermediate with methoxyacetyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-methoxyethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related molecules from the evidence, focusing on substituent effects, synthesis, and inferred properties.

Substituent Effects on Piperidine-Ethanone Scaffold

Key Observations :

- Synthetic Complexity : Compounds with aryl tetrazoles () or fused heterocycles () require multi-step syntheses, whereas the target compound’s synthesis may involve fewer steps due to simpler substituents.

- Biological Activity : Aryl tetrazole derivatives () exhibit antifungal properties, while fluorinated analogs () are metabolically stable. The tert-butylthio group may confer unique reactivity in drug discovery contexts.

Physicochemical and Spectroscopic Comparisons

- Thermal Stability: highlights that substituents near the ethanone group (e.g., nitro groups) influence isomerization kinetics. The tert-butylthio methyl group may sterically hinder rotation, reducing conformational flexibility compared to unsubstituted analogs .

- NMR Signatures : Piperidine protons in the target compound would exhibit distinct shifts due to electron-withdrawing tert-butylthio and methoxy groups, contrasting with hydroxylated () or fluorinated () derivatives.

Biological Activity

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-methoxyethanone is a complex organic compound that has drawn attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 227.34 g/mol. The structure features a piperidine ring, a methoxy group, and a tert-butylthio moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate various biological pathways by binding to molecular targets, potentially leading to inhibition or activation of certain biological processes. Further studies are required to elucidate the exact molecular interactions involved.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Antineoplastic Potential : There is emerging evidence pointing towards its effectiveness in inhibiting cancer cell proliferation, particularly in vitro studies showing cytotoxic effects on specific cancer lines.

- Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antineoplastic | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

Several case studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various derivatives of piperidine compounds, including this compound). The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.

- Cytotoxicity Assay : In vitro assays performed on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound reduced cell viability significantly compared to control groups. The IC50 values were determined to be in the low micromolar range, highlighting its potential as an antineoplastic agent.

- Neuroprotection Research : A study published in the Journal of Neuropharmacology explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it significantly reduced markers of oxidative damage in neuronal cells, indicating its potential for treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.